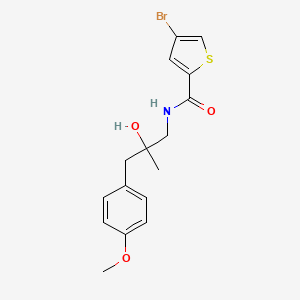
2-Chloro-5-fluoro-7-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-7-methoxyquinoline is a chemical compound with the molecular formula C10H7ClFNO. It has a molecular weight of 211.62 . This compound belongs to the class of organic compounds known as quinolines and derivatives .
Synthesis Analysis
The synthesis of fluorinated quinolines like this compound involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7ClFNO/c1-14-6-4-8(12)7-2-3-10(11)13-9(7)5-6/h2-5H,1H3 . This indicates the presence of a chlorine atom at the 2nd position, a fluorine atom at the 5th position, and a methoxy group at the 7th position on the quinoline ring.Chemical Reactions Analysis
Fluorinated quinolines can undergo a variety of reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Aplicaciones Científicas De Investigación
Characterization and Detection Applications
2-Chloro-5-fluoro-7-methoxyquinoline and its derivatives have been explored for their potential in various scientific applications, particularly in the detection and characterization of metals and in the development of novel antitumor agents. Although direct studies on this compound were not found, research on similar compounds provides insights into the potential applications of this compound in scientific research.
Metal Ion Sensing and Chemosensor Applications : Certain quinoline derivatives are investigated for their selective response to metal ions, demonstrating their potential as chemosensors. For instance, derivatives of methoxyquinoline have shown selective binding and fluorescence response to Cd^2+ ions, suggesting their utility in detecting cadmium concentrations in various environments, including waste effluent streams and food products (Prodi et al., 2001). This indicates the broader applicability of methoxyquinoline derivatives, including this compound, in metal ion detection and environmental monitoring.
Antitumor Agent Development : Research on quinoline derivatives has led to the identification of compounds with significant cytotoxic activity against tumor cell lines. For example, novel 2-phenylquinolin-4-ones were designed and evaluated for their antitumor properties, with some analogues showing inhibitory activity against various cancer cell lines. This research avenue suggests the potential of this compound derivatives in the development of new antitumor agents (Chou et al., 2010).
Phototoxicity Reduction in Fluoroquinoline Antibacterial Agents : The modification of fluoroquinoline structures, such as the introduction of a methoxy group, has been studied for reducing phototoxicity. This research provides insights into designing safer fluoroquinoline-based antibacterial agents, highlighting the importance of structural modifications in enhancing drug safety and efficacy (Marutani et al., 1993).
Propiedades
IUPAC Name |
2-chloro-5-fluoro-7-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-6-4-8(12)7-2-3-10(11)13-9(7)5-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLOOIIAQQOXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=N2)Cl)C(=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1011533-33-7 |
Source


|
| Record name | 2-chloro-5-fluoro-7-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate](/img/structure/B2653953.png)

![3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B2653955.png)

![butyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2653959.png)
![[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2653961.png)

![Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2653963.png)

![N-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2653968.png)
![4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2653972.png)


![4-[3-(4-Prop-2-ynylpiperazin-1-yl)sulfonylpropyl]morpholine](/img/structure/B2653975.png)